molecular formula C10H10ClNO B3021588 4-(Furan-2-yl)aniline hydrochloride CAS No. 1170462-44-8

4-(Furan-2-yl)aniline hydrochloride

Cat. No. B3021588
M. Wt: 195.64
InChI Key: VAZPEBSLJQGBBB-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)aniline, also known as 2-furylphenylamine, is an organic compound possessing a furan and aniline functional group . It has a molecular weight of 159.19 .


Synthesis Analysis

The synthesis of 4-(Furan-2-yl)aniline involves a reaction with aryl halide (2mmol), arylboronic acid (2.4mmol), and potassium carbonate (5mmol) in a solvent under air atmosphere . The reaction mixture is heated under reflux for a certain time, then cooled, acidified by 5M HCl, and diluted with water and ether . The organic phase is separated, and the aqueous layer is extracted with ether . The combined organic layers are washed with water, brine, and dried over sodium sulfate . The pure products are obtained by a simple filtration of ether solution through a silica gel pad and evaporation of the solvent .


Molecular Structure Analysis

The molecular structure of 4-(Furan-2-yl)aniline is represented by the linear formula C10H9NO . The InChI Code is 1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 .


Physical And Chemical Properties Analysis

4-(Furan-2-yl)aniline is a solid at room temperature . It has a molar refractivity of 48.55 and a topological polar surface area (TPSA) of 39.16 Ų . It has a Log Po/w (iLOGP) of 1.78, indicating its lipophilicity . It has a high GI absorption and is BBB permeant . It has a synthetic accessibility score of 2.03 .

Scientific Research Applications

Corrosion Inhibition

A study by Issaadi et al. (2014) synthesized a furan Schiff base, closely related to 4-(Furan-2-yl)aniline hydrochloride, demonstrating its efficacy as a corrosion inhibitor for copper in hydrochloric acid solutions. The inhibitor showed good efficiency, with adsorption following the Langmuir isotherm. The surface characterization of copper was conducted using SEM and FT-IR, indicating the potential of furan-derived compounds in corrosion protection applications Issaadi et al., 2014.

Organic Synthesis

In organic chemistry, furan derivatives play a crucial role in the synthesis of complex organic molecules. Walter (1994) described the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines from reactions involving aniline and furan compounds, showcasing the versatility of furan derivatives in constructing heterocyclic compounds Walter, 1994.

Material Science

Furan-functionalized aniline trimer-based polymers have been developed for self-healing anticorrosion coatings. A study by Chuo and Liu (2017) utilized an aniline trimer derivative with furan groups to create coatings with excellent anticorrosion properties and self-healing capabilities, demonstrating the application of furan derivatives in advanced material sciences Chuo & Liu, 2017.

Photocatalysis and Photochemistry

Guizzardi et al. (2000) explored the photochemical synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from furan, highlighting the role of furan derivatives in photocatalytic processes and their potential in synthesizing complex organic molecules through photochemical pathways Guizzardi et al., 2000.

Safety And Hazards

The safety information for 4-(Furan-2-yl)aniline indicates that it should be stored in a dark place, in an inert atmosphere, at room temperature . It has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4-(furan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZPEBSLJQGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657386
Record name 4-(Furan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)aniline hydrochloride

CAS RN

59147-02-3
Record name 4-(Furan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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